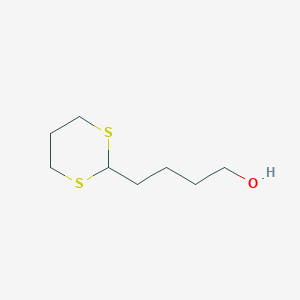
7-Acetyl-2-carbamoyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Quinoxalinecarboxamide, 7-acetyl-3-methyl-, 1,4-dioxide is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline ring system, which is a fused benzene and pyrazine ring, with additional functional groups including an acetyl group, a methyl group, and two N-oxide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-quinoxalinecarboxamide, 7-acetyl-3-methyl-, 1,4-dioxide typically involves the oxidation of quinoxaline derivatives. One common method is the reaction of 3-methylquinoxaline-2-carboxamide with acetic anhydride and acetic acid, followed by oxidation using hydrogen peroxide or other oxidizing agents to introduce the N-oxide groups . The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Quinoxalinecarboxamide, 7-acetyl-3-methyl-, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the N-oxide groups back to the parent quinoxaline structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoxaline ring or the functional groups attached to it.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles such as amines and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoxaline-1,4-dioxides with additional oxygen functionalities, while reduction can yield the parent quinoxaline compound .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-quinoxalinecarboxamide, 7-acetyl-3-methyl-, 1,4-dioxide involves its interaction with various molecular targets and pathways. The N-oxide groups play a crucial role in its biological activity by generating reactive oxygen species (ROS) that can damage cellular components. This compound can also inhibit key enzymes and disrupt cellular processes, leading to cell death in microbial and cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-2-quinoxalinecarboxamide-1,4-dioxide
- N-Ethyl-3-methyl-2-quinoxalinecarboxamide-1,4-dioxide
- 6-Acetyl-3-methyl-2-quinoxalinecarboxamide-1,4-dioxide
Uniqueness
2-Quinoxalinecarboxamide, 7-acetyl-3-methyl-, 1,4-dioxide is unique due to its specific substitution pattern and the presence of both acetyl and N-oxide groups. This combination of functional groups contributes to its distinct biological activities and makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
59660-46-7 |
|---|---|
Formule moléculaire |
C12H11N3O4 |
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
7-acetyl-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide |
InChI |
InChI=1S/C12H11N3O4/c1-6-11(12(13)17)15(19)10-5-8(7(2)16)3-4-9(10)14(6)18/h3-5H,1-2H3,(H2,13,17) |
Clé InChI |
XDZQTSWCWPWNHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C([N+](=O)C2=C(N1[O-])C=CC(=C2)C(=O)C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



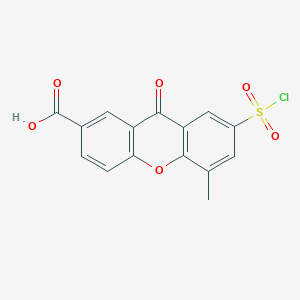
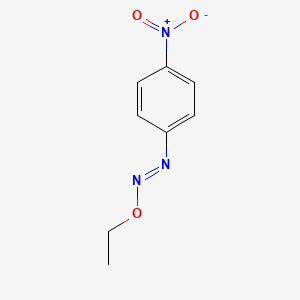
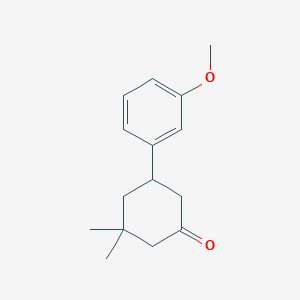
![Acetic acid, 2,2'-[(1-decyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B14605982.png)

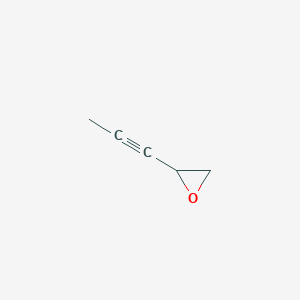

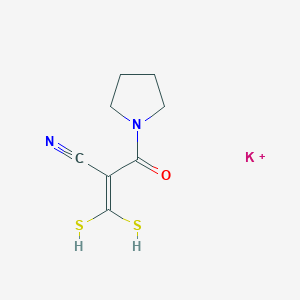
![(E)-but-2-enedioic acid;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol](/img/structure/B14606009.png)
![2-[3-(4-Pentylphenyl)prop-1-en-1-yl]-1H-indene-1,3(2H)-dione](/img/structure/B14606010.png)
![(2-Phenylcyclopropyl){4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}methanone](/img/structure/B14606017.png)
